N-Acetyl-S-(3-hydroxypropyl)cysteine
Overview
Description
“N-Acetyl-S-(3-hydroxypropyl)cysteine” is identified as a main urinary metabolite of acrolein in rats . It was found to increase in the body after smoking . It is a metabolite of acrolein, a respiratory irritant formed during combustion and found in tobacco smoke .
Synthesis Analysis
“N-Acetyl-S-(3-hydroxypropyl)cysteine” is produced via reduction of the aldehyde group of S-(3-oxopropyl)-N-acetyl cysteine . More details about its synthesis can be found in the references .Molecular Structure Analysis
The molecular formula of “N-Acetyl-S-(3-hydroxypropyl)cysteine” is C8H15NO4S . Its average mass is 221.274 Da and its monoisotopic mass is 221.072174 Da .Chemical Reactions Analysis
“N-Acetyl-S-(3-hydroxypropyl)cysteine” is a metabolite of acrolein, a respiratory irritant formed during combustion and found in tobacco smoke . It is produced via reduction of the aldehyde group of S-(3-oxopropyl)-N-acetyl cysteine .Physical And Chemical Properties Analysis
“N-Acetyl-S-(3-hydroxypropyl)cysteine” has a density of 1.3±0.1 g/cm3 . Its boiling point is 493.9±45.0 °C at 760 mmHg . The vapour pressure is 0.0±2.8 mmHg at 25°C . The flash point is 252.5±28.7 °C .Scientific Research Applications
Role in Metabolism of Xenobiotics
N-Acetyl-S-(3-hydroxypropyl)cysteine has been identified as a metabolite in the biosynthesis of mercapturic acids from various compounds, demonstrating its role in the metabolism of xenobiotics. This compound is formed as a conjugate during the detoxification process, facilitating the excretion of potentially harmful substances (Kaye, 1973).
Influence on Corrosion Inhibition
Research on the derivatives of L-Cysteine, including N-Acetyl-S-(3-hydroxypropyl)cysteine, has shed light on their potential as corrosion inhibitors. Studies involving quantum chemical calculations and molecular dynamics simulations have highlighted the efficiency of these compounds in inhibiting corrosion, revealing the potential applications of N-Acetyl-S-(3-hydroxypropyl)cysteine in material sciences and engineering (Fu et al., 2011).
Neuroprotective and Therapeutic Implications
N-Acetyl-S-(3-hydroxypropyl)cysteine, as a variant of NAC, has drawn attention for its neuroprotective and therapeutic properties. Its role as a glutathione precursor and an antioxidant makes it a candidate for counteracting neurodegenerative and mental health diseases. This includes potential applications in the prevention of cognitive aging, dementia, Parkinson’s, and Alzheimer’s diseases (Tardiolo et al., 2018).
Applications in Biofilm Inhibition and Antimicrobial Properties
The ability of N-Acetyl-S-(3-hydroxypropyl)cysteine to influence biofilm formation on various surfaces has been noted, particularly in medical and industrial contexts. Its efficacy in decreasing bacterial adhesion and biofilm formation makes it an interesting candidate for applications aimed at reducing bacterial infections and maintaining clean surfaces in environments like paper mill plants (Olofsson et al., 2003).
Safety And Hazards
“N-Acetyl-S-(3-hydroxypropyl)cysteine” may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
(2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWPQZPFBAHHMB-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904325 | |
Record name | S-(3-Hydroxypropyl)cysteine N-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-(3-hydroxypropyl)cysteine | |
CAS RN |
23127-40-4 | |
Record name | S-(3-Hydroxypropyl)cysteine N-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023127404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(3-Hydroxypropyl)cysteine N-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-S-(3-HYDROXYPROPYL)CYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFU3149V95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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